molecular formula C26H37NO10 B12322117 2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine

2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine

Cat. No.: B12322117
M. Wt: 523.6 g/mol
InChI Key: DBDCBFOPBBFVQC-UHFFFAOYSA-N
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Description

FEDOTOZINE D(-)-TARTRATE is a peripheral kappa-opioid receptor agonist primarily used in the treatment of functional dyspepsia and other gastrointestinal disorders. It is known for its ability to alleviate symptoms such as epigastric pain, early satiety, and nausea by modulating visceral pain perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FEDOTOZINE D(-)-TARTRATE involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

    Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.

    Tartaric Acid Salt Formation: The final step involves the formation of the tartrate salt by reacting the synthesized compound with tartaric acid under controlled conditions.

Industrial Production Methods

Industrial production of FEDOTOZINE D(-)-TARTRATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

FEDOTOZINE D(-)-TARTRATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its pharmacological properties.

    Substitution: Substitution reactions are used to introduce different substituents, altering the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various analogs and derivatives of FEDOTOZINE D(-)-TARTRATE, each with distinct pharmacological profiles.

Scientific Research Applications

FEDOTOZINE D(-)-TARTRATE has a wide range of applications in scientific research:

Mechanism of Action

FEDOTOZINE D(-)-TARTRATE exerts its effects by selectively binding to peripheral kappa-opioid receptors. This binding modulates the release of neurotransmitters involved in pain perception, thereby reducing visceral pain and discomfort. The compound’s action is primarily localized to the gastrointestinal tract, minimizing central nervous system side effects .

Comparison with Similar Compounds

FEDOTOZINE D(-)-TARTRATE is unique among kappa-opioid receptor agonists due to its high selectivity and peripheral action. Similar compounds include:

    Asimadoline: Another kappa-opioid receptor agonist with similar gastrointestinal applications.

    U-50488: A non-selective kappa-opioid receptor agonist with broader pharmacological effects.

    Nalfurafine: Used primarily for its antipruritic effects but also exhibits kappa-opioid receptor activity.

FEDOTOZINE D(-)-TARTRATE stands out due to its targeted action on the gastrointestinal tract, making it a preferred choice for treating functional dyspepsia and related disorders .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCBFOPBBFVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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